molecular formula C11H13BrF2MgO B14882186 (4,5-Difluoro-2-(n-pentyloxy)phenyl)magnesium bromide

(4,5-Difluoro-2-(n-pentyloxy)phenyl)magnesium bromide

Cat. No.: B14882186
M. Wt: 303.43 g/mol
InChI Key: RKPOTIKLTROTBM-UHFFFAOYSA-M
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Description

(4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of fluorine atoms and a pentyloxy group in its structure makes it particularly useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide typically involves the reaction of 4,5-difluoro-2-(n-pentyloxy)bromobenzene with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Reaction Conditions:

    Solvent: Tetrahydrofuran

    Temperature: Room temperature to reflux

    Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in aromatic compounds.

    Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones

    Halides: Aryl or alkyl halides

    Catalysts: Palladium or nickel catalysts for coupling reactions

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: Resulting from substitution reactions.

    Biaryl Compounds: Products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, (4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide is used for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of various chemical frameworks.

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize intermediates for pharmaceuticals. The presence of fluorine atoms can enhance the biological activity and metabolic stability of the resulting compounds.

Industry

Industrially, it is used in the production of agrochemicals, pharmaceuticals, and materials science. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This can lead to the formation of new carbon-carbon bonds or the substitution of existing functional groups. The presence of fluorine atoms can influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent without fluorine or pentyloxy groups.

    (4-Fluorophenyl)magnesium Bromide: Contains a single fluorine atom.

    (4,5-Difluorophenyl)magnesium Bromide: Lacks the pentyloxy group.

Uniqueness

(4,5-difluoro-2-(n-pentyloxy)phenyl)magnesium bromide is unique due to the presence of both fluorine atoms and a pentyloxy group. This combination can enhance its reactivity and selectivity in various chemical reactions, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C11H13BrF2MgO

Molecular Weight

303.43 g/mol

IUPAC Name

magnesium;1,2-difluoro-4-pentoxybenzene-5-ide;bromide

InChI

InChI=1S/C11H13F2O.BrH.Mg/c1-2-3-4-7-14-9-5-6-10(12)11(13)8-9;;/h6,8H,2-4,7H2,1H3;1H;/q-1;;+2/p-1

InChI Key

RKPOTIKLTROTBM-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-]

Origin of Product

United States

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